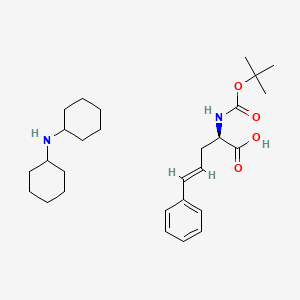

Boc-D-Styrylalanine-DCHA

Description

Contextualization of Protected Amino Acids and Peptidomimetics in Synthetic Chemistry

The synthesis of peptides with a defined sequence requires the temporary masking of reactive functional groups to prevent unwanted side reactions. bachem.com This is achieved through the use of "protecting groups." The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality of amino acids. peptide.commerckmillipore.com Its role is to prevent the amine from participating in undesired reactions during the formation of a peptide bond. peptide.com The Boc group is favored in many synthetic strategies, including solid-phase peptide synthesis (SPPS), due to its stability under various conditions and its straightforward removal with mild acids. frontiersin.org

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. symeres.commdpi.comnih.gov By incorporating non-natural structural elements, researchers can create more robust and effective therapeutic agents. symeres.commdpi.com

The D-Styrylalanine Moiety: Significance of Non-Proteinogenic Amino Acids in Chemical Biology

Boc-D-Styrylalanine-DCHA features the non-proteinogenic amino acid, D-Styrylalanine. Non-proteinogenic amino acids are those not found in the genetic code of organisms. nih.gov Their incorporation into peptides is a key strategy in the design of peptidomimetics. nih.govnih.gov These unique building blocks can introduce novel structural and functional properties, such as:

Enhanced Stability: The presence of a D-amino acid, like D-Styrylalanine, can confer resistance to degradation by naturally occurring proteases, which primarily recognize L-amino acids. nih.govnih.govlifetein.com

Conformational Constraints: The bulky and rigid styryl group ((E)-2-phenylethenyl) can impose specific conformational restraints on the peptide backbone, which can be crucial for binding to biological targets with high affinity and specificity. frontiersin.org

Novel Interactions: The aromatic styryl group can participate in unique binding interactions, such as π-π stacking, with biological receptors.

D-Styrylalanine itself has been identified as a reversible inhibitor of the enzyme phenylalanine ammonia-lyase (PAL). This property highlights the potential for non-proteinogenic amino acids to not only serve as structural components but also to impart specific biological activities.

Role of Dicyclohexylamine (B1670486) (DCHA) Salts in Amino Acid Derivative Chemistry

The dicyclohexylamine (DCHA) salt form of Boc-D-Styrylalanine is a critical aspect of its practical utility. Many protected amino acids, particularly those that are oily or have low stability in their free acid form, are converted into crystalline salts to improve their handling and shelf-life. bachem.comuoa.gr The formation of a DCHA salt offers several advantages:

Enhanced Stability: The salt form protects the free carboxylic acid group, preventing potential degradation or unwanted side reactions during storage. bachem.com

Improved Handling: Crystalline solids are generally easier to weigh and handle accurately compared to oils or amorphous solids. bachem.com

Simplified Purification: The crystallization process used to form the DCHA salt can be an effective method for purifying the amino acid derivative. bachem.comuoa.gr

Before its use in peptide synthesis, the DCHA salt must be converted back to the free carboxylic acid. This is typically achieved by treating the salt with a stronger acid, such as phosphoric acid or potassium bisulfate, in an organic solvent, followed by extraction to isolate the free, protected amino acid. bachem.compeptide.com

Overview of Key Research Trajectories and Academic Contributions of this compound

The primary application of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS) for the creation of novel peptides and peptidomimetics. Research utilizing this compound generally falls into several key areas:

Drug Discovery and Development: By incorporating D-Styrylalanine into peptide sequences, researchers can develop drug candidates with improved pharmacokinetic profiles, such as enhanced stability and bioavailability. The unique structural features of the styryl group can also be exploited to fine-tune the binding affinity and selectivity of the peptide for its target.

Biochemical Probes and Diagnostics: The styryl moiety can serve as a useful spectroscopic or fluorescent tag. Peptides containing D-Styrylalanine can be designed as probes to study protein-protein interactions or as components of diagnostic tools.

Proteomics Research: In the field of proteomics, derivatives like this compound can be used to label peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins and their modifications.

A notable area of research involving styrylalanine derivatives is in the study of enzyme inhibition. For instance, studies on phenylalanine ammonia-lyase (PAL) have utilized styrylalanine derivatives to probe the enzyme's active site and mechanism. Research has shown that while L-styrylalanine can be a substrate for PAL, the D-enantiomer acts as a reversible inhibitor. rsc.org This enantioselective interaction provides valuable insights into the stereospecificity of enzyme catalysis.

Furthermore, the development of mutant enzymes with expanded substrate scope has been explored using styrylalanine derivatives. In one study, a mutant of Petroselinum crispum PAL (F137V-PcPAL) showed enhanced catalytic efficiency in the deamination of racemic styrylalanine derivatives, enabling the kinetic resolution to produce enantiomerically pure D-styrylalanines. rsc.org Such research demonstrates the utility of these compounds in both understanding and engineering biocatalytic processes.

Compound Information Table

| Compound Name | Synonyms |

| This compound | Boc-D-Ala(styryl)-OH DCHA; (R)-2-(Boc-amino)phenyl-4-pentenoic acid dicyclohexylamine salt; Boc-3-styryl-D-alanine dicyclohexylamine salt |

| Dicyclohexylamine | DCHA marketpublishers.com |

| Phenylalanine ammonia-lyase | PAL |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261380-19-2 | |

| Molecular Formula | C28H44N2O4 | |

| Molecular Weight | 472.66 g/mol | |

| Appearance | White powder | |

| Purity | ≥95% | |

| Storage Temperature | 2-8 °C |

Structure

2D Structure

Properties

CAS No. |

261165-04-2; 261380-19-2 |

|---|---|

Molecular Formula |

C28H44N2O4 |

Molecular Weight |

472.67 |

IUPAC Name |

N-cyclohexylcyclohexanamine;(E,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m1./s1 |

InChI Key |

XFECITMZVLWAJB-JUXAUOEQSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc D Styrylalanine Dcha and Its Analogues

Stereoselective Synthesis Strategies for D-Styrylalanine Derivatives

The creation of D-styrylalanine derivatives with high stereopurity is a cornerstone of their application in various scientific fields. Researchers have developed a range of methods to control the three-dimensional arrangement of atoms within these molecules.

Achieving the desired D-configuration at the α-carbon is critical for the biological activity of many peptides and small molecules incorporating styrylalanine. Several powerful enantioselective methods have been developed to establish this crucial stereocenter.

One prominent approach involves the use of chiral phase-transfer catalysis . This method has been successfully employed for the enantioselective synthesis of various α-amino acid derivatives. acs.org Catalysts derived from Cinchona alkaloids, for instance, have proven effective in promoting the alkylation of achiral Schiff base esters of glycine (B1666218) with high enantioselectivity. acs.org While early iterations of this method yielded moderate enantiomeric excesses, advancements in catalyst design, such as the use of O-allyl-N-anthracenylmethyl-cinchonidinium bromide, have significantly improved the stereochemical outcome. acs.org

Another powerful strategy is the asymmetric reduction of α-keto esters or their derivatives . For example, a novel synthetic sequence has been developed to convert simple β-keto esters into enantiomerically enriched α-amino acids. nih.gov This multi-step process involves the formation of an N-tosyloxy β-lactam, followed by azidation, N-benzylation, and subsequent transformation into an N-carboxy anhydride (B1165640) (NCA), ultimately yielding the desired α-amino acid. nih.gov

Furthermore, N-H insertion reactions catalyzed by a combination of achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids offer a highly enantioselective route to α-alkenyl α-amino acids. rsc.org This method demonstrates broad substrate scope and provides excellent yields and enantioselectivities (83–98% ee). rsc.org The chiral phosphoric acid is believed to act as a chiral proton shuttle, effectively controlling the stereochemistry of the N-H insertion event. rsc.org

A general and practical method for synthesizing α-amino acids involves the catalytic enantioselective reduction of trichloromethyl ketones using a chiral (S)-oxazaborolidine catalyst. organic-chemistry.org This approach leads to the formation of (R)-trichloromethyl carbinols with high enantioselectivity, which can then be converted to the corresponding (S)-α-amino acids. organic-chemistry.org

The following table summarizes some of the key enantioselective methods for α-amino acid synthesis:

| Method | Catalyst/Reagent | Key Features | Enantiomeric Excess (ee) |

| Chiral Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Alkylation of achiral glycine derivatives | Up to 81% acs.org |

| Asymmetric Synthesis from β-Keto Esters | N-tosyloxy β-lactam intermediates | Multi-step sequence | Enantiomerically enriched nih.gov |

| Catalytic N-H Insertion | Dirhodium(II) carboxylate and chiral spiro phosphoric acid | Broad substrate scope, mild conditions | 83-98% rsc.org |

| Enantioselective Ketone Reduction | (S)-oxazaborolidine | Reduction of trichloromethyl ketones | High organic-chemistry.org |

The geometry of the styryl double bond, whether E (trans) or Z (cis), can significantly impact the biological activity and conformational properties of styrylalanine-containing compounds. Therefore, controlling the diastereoselectivity of the styryl moiety formation is a critical aspect of the synthesis.

One approach to achieve diastereoselectivity is through acid-catalyzed condensation reactions . For instance, the synthesis of certain spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which contain a styryl group, demonstrated that the choice of acid catalyst (e.g., methanesulfonic acid vs. p-toluenesulfonic acid) and solvent can control the diastereomeric outcome. mdpi.comscilit.com

Photochemical methods also offer a powerful tool for stereodivergent synthesis. A novel method for the synthesis of C-styryl glycosides utilizes a photocatalyst to selectively produce the E configuration, while a different iridium-based catalyst favors the formation of the Z isomer. acs.orgresearchgate.net This highlights the potential of light-induced reactions to control the stereochemistry of the styryl group.

Furthermore, the Prins cyclization reaction has been employed in the diastereoselective total synthesis of bicyclic styryl lactones, indicating its utility in controlling the stereochemistry of complex molecules containing a styryl moiety. researchgate.net

The complete synthesis of the D-styrylalanine framework from simple starting materials allows for the introduction of various modifications and labels. While specific total syntheses of Boc-D-Styrylalanine-DCHA are not extensively detailed in the public domain, the principles of α-amino acid synthesis provide a clear roadmap. organicchemistrydata.org

A general approach would likely involve the stereoselective introduction of the amino group, as discussed in section 2.1.1, followed by the formation of the styryl moiety. For instance, a synthetic route could begin with a chiral starting material or employ an asymmetric catalytic step to establish the D-stereocenter. The styryl group could then be introduced via a Wittig-type reaction or a Heck coupling, with careful selection of reaction conditions to ensure the desired E or Z geometry.

The synthesis of related styryl-containing natural products, such as bicyclic styryl lactones, often involves key steps like Jacobsen resolution, Pinnick oxidation, and Prins cyclization to control stereochemistry. researchgate.net These strategies could be adapted for the total synthesis of D-styrylalanine.

Protecting Group Chemistry in the Synthesis of Boc-D-Styrylalanine

Protecting groups are essential tools in organic synthesis, particularly in the construction of complex molecules like peptides. wikipedia.org They temporarily mask reactive functional groups, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule. wikipedia.orgbiosynth.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.org The introduction of the Boc group onto the nitrogen atom of D-styrylalanine is a crucial step in the synthesis of this compound.

The most common method for Boc protection involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgjk-sci.com Various conditions can be employed to optimize this reaction. For many amino acids, the reaction can be carried out in a mixture of acetone (B3395972) and water with triethylamine (B128534) as the base, offering high yields and purity. google.com For more sensitive amino acids, anhydrous conditions using solvents like methanol (B129727) or DMF may be preferred. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can be beneficial for the protection of weakly nucleophilic aromatic amines. wikipedia.org

The efficiency of Boc protection can be influenced by several factors, including the choice of solvent, base, and reaction temperature. The table below outlines some common methods for Boc protection of amines.

| Reagents | Solvent | Key Features |

| Boc₂O, Triethylamine | Acetone/Water | High yield, fast reaction google.com |

| Boc₂O, Triethylamine | Methanol or DMF | Anhydrous conditions for sensitive substrates |

| Boc₂O, DMAP | Acetonitrile (B52724) | Catalytic method for less reactive amines wikipedia.org |

| Boc₂O, Sodium Hydroxide | Water/THF | Biphasic system wikipedia.org |

| Boc₂O, Iodine | Solvent-free | Mild and efficient organic-chemistry.org |

In the synthesis of more complex derivatives of D-styrylalanine or peptides containing this amino acid, it is often necessary to protect multiple functional groups. Orthogonal protection is a strategy that employs protecting groups that can be removed under different, non-interfering conditions. fiveable.menih.gov This allows for the selective deprotection and modification of specific sites within the molecule.

A classic example of an orthogonal protecting group pair is the Boc group (acid-labile) and the Fmoc (9-fluorenylmethyloxycarbonyl) group (base-labile) . fiveable.meiris-biotech.de This combination is widely used in solid-phase peptide synthesis (SPPS). biosynth.comnih.gov For instance, the α-amino group of an amino acid can be protected with Fmoc, while a reactive side chain is protected with a Boc-compatible group (e.g., tert-butyl ether for a hydroxyl group). The Fmoc group can be selectively removed with a base like piperidine (B6355638) to allow for peptide bond formation, while the side-chain protecting group remains intact until the final acid-mediated cleavage from the solid support. iris-biotech.de

Other orthogonal protecting groups that could be used in conjunction with the Boc group include benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups, which are typically removed by hydrogenolysis. fiveable.me The choice of protecting groups depends on the specific functional groups present in the molecule and the desired synthetic transformations. fiveable.me

The following table lists some common orthogonal protecting group pairs used in synthesis.

| Protecting Group 1 (Cleavage Condition) | Protecting Group 2 (Cleavage Condition) | Application |

| Boc (Acid) | Fmoc (Base) | Solid-Phase Peptide Synthesis fiveable.meiris-biotech.de |

| Boc (Acid) | Benzyl (Bn) (Hydrogenolysis) | General Organic Synthesis fiveable.me |

| Alloc (Allyloxycarbonyl) (Pd(0)) | Allyl (Pd(0)) | General Organic Synthesis fiveable.me |

Optimization of Dicyclohexylamine (B1670486) Salt Formation

The formation of the dicyclohexylammonium (B1228976) salt of Boc-D-Styrylalanine is a crucial step that aids in the isolation and purification of the amino acid derivative. This is particularly important when the free acid is an oil or difficult to crystallize. researchgate.net The salt formation selectively precipitates the desired product, leaving impurities in the mother liquor.

The precipitation of Boc-D-Styrylalanine as its DCHA salt is a powerful technique for purification, capable of providing excellent impurity rejection. The yield and purity of the resulting salt are highly dependent on factors such as solvent choice, temperature, and the stoichiometry of the acid and base.

While specific optimization data for this compound is not extensively published, general principles for the crystallization of Boc-amino acid DCHA salts can be applied. The selection of an appropriate solvent system is critical. Often, a mixed solvent system is employed, consisting of a "soluble" solvent in which the Boc-amino acid is soluble, and an "insoluble" or "anti-solvent" which promotes precipitation of the DCHA salt. libretexts.orglibretexts.org For instance, a common practice involves dissolving the crude Boc-amino acid in a solvent like ethyl acetate (B1210297) or diethyl ether, followed by the addition of dicyclohexylamine. The resulting salt, being less soluble in this medium, precipitates out. The purity of the final product can be significantly enhanced by careful control of the precipitation rate, which is influenced by temperature and the rate of anti-solvent addition.

Table 1: Factors Influencing Yield and Purity of DCHA Salt Precipitation

| Parameter | Effect on Yield | Effect on Purity | Considerations |

| Solvent System | High solubility of the free acid and low solubility of the DCHA salt maximizes yield. | The solvent should effectively solvate impurities, preventing their co-precipitation. | A mixture of a polar and a non-polar solvent is often optimal. libretexts.orglibretexts.org |

| Temperature | Lower temperatures generally decrease the solubility of the salt, leading to higher recovery. | Slow cooling promotes the formation of well-defined crystals, excluding impurities more effectively. | Rapid cooling can lead to the trapping of impurities within the crystal lattice. |

| Stoichiometry | A slight excess of dicyclohexylamine can drive the salt formation to completion. | A large excess of the amine can be an impurity itself in the final product. | Typically, a near-equimolar amount or a slight excess (e.g., 1.05 equivalents) of DCHA is used. |

| Agitation | Proper mixing ensures homogeneity and facilitates the interaction between the acid and the base. | Vigorous agitation can sometimes lead to the formation of smaller, less pure crystals. | Gentle to moderate stirring is generally preferred during precipitation. |

The process of obtaining high-purity this compound relies heavily on effective crystallization and isolation techniques. The goal is to produce a stable, crystalline solid that is easy to handle and store.

Crystallization is often initiated by dissolving the crude Boc-D-Styrylalanine free acid in a suitable solvent, followed by the addition of dicyclohexylamine. The choice of solvent is paramount; it must be one in which the DCHA salt has limited solubility. Common solvents for the crystallization of dicyclohexylammonium salts include ethers (like diethyl ether), esters (such as ethyl acetate), and hydrocarbons (like hexane (B92381) or cyclohexane), often used in combination. diva-portal.orggoogle.com A mixed solvent approach, where a solvent in which the salt is sparingly soluble is added to a solution of the salt in a more soluble solvent until turbidity is observed, followed by clarification with a small amount of the soluble solvent, is a widely used technique. libretexts.orglibretexts.org

For isolation, suction filtration is the standard method to separate the crystalline DCHA salt from the mother liquor. The collected solid is then typically washed with a cold, non-polar solvent to remove any residual soluble impurities. Drying under vacuum is the final step to ensure the removal of all solvent residues.

Table 2: Typical Solvents and Techniques for DCHA Salt Crystallization

| Solvent/Technique | Role/Purpose | Example Application |

| Ethyl Acetate | A moderately polar solvent in which many Boc-amino acids are soluble, but their DCHA salts often have lower solubility. | Used as a primary solvent for the reaction and subsequent precipitation. |

| Diethyl Ether | A non-polar solvent often used as an anti-solvent to induce precipitation of the DCHA salt from a more polar solution. | Added to an ethyl acetate solution to decrease the solubility of the salt. |

| Hexane/Petroleum Ether | Non-polar solvents used as anti-solvents and for washing the final crystalline product to remove non-polar impurities. | Used to wash the filtered DCHA salt crystals. |

| Mixed Solvents | Allows for fine-tuning of the solubility to control the crystallization process for optimal purity and crystal size. libretexts.orglibretexts.org | A mixture of methanol and water has been used for the crystallization of trans-cinnamic acid, a related structural motif. libretexts.org |

| Slow Cooling | Promotes the growth of larger, more perfect crystals, which are typically purer. | The reaction mixture is allowed to cool slowly to room temperature, followed by further cooling in an ice bath. |

| Seeding | The addition of a small crystal of the pure DCHA salt can initiate crystallization when spontaneous nucleation is slow. | A microcrystal of pure this compound is added to a supersaturated solution. |

Sustainable and Green Chemistry Approaches in Boc-D-Styrylalanine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including amino acid derivatives like Boc-D-Styrylalanine. rsc.org The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient in terms of atom economy and energy consumption. advancedchemtech.comeuroapi.com

Recent advancements in the synthesis of unnatural amino acids have highlighted several green approaches that are applicable to the production of styrylalanine and its analogues. These include photocatalysis and enzymatic methods, which offer milder reaction conditions and can reduce the reliance on hazardous reagents. nih.govresearchgate.net

Photocatalytic methods, for instance, can be used for C-H functionalization reactions to construct the styryl moiety, often under visible light and at ambient temperatures. uni-regensburg.de This approach can offer a more direct and atom-economical route compared to traditional multi-step syntheses. The use of photocatalysis for the synthesis of unnatural amino acids is a rapidly developing field with significant potential for greening the production of compounds like styrylalanine. gcande.orgnih.gov

Enzymatic synthesis represents another powerful green chemistry tool. Phenylalanine ammonia-lyases (PALs), for example, have been investigated for the synthesis of styrylalanine analogues. researchgate.net Biocatalysis can offer high stereoselectivity and operate under mild, aqueous conditions, thereby reducing the environmental impact of the synthesis. academie-sciences.frmdpi.comtudelft.nl The use of enzymes can also minimize the need for protecting groups, a key principle of green chemistry. academie-sciences.fr

Conformational Analysis and Stereochemical Elucidation of Boc D Styrylalanine Dcha

Spectroscopic Investigations of Conformation in Solution

Spectroscopic methods that are sensitive to the local electronic and magnetic environments of atomic nuclei and the interaction of molecules with polarized light provide invaluable insights into the conformational behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing molecular structure and dynamics in solution. For Boc-D-Styrylalanine-DCHA, ¹H and ¹³C NMR studies are fundamental in confirming the covalent structure and can provide clues about the conformational preferences.

While a detailed, dedicated study on the conformational dynamics of this compound is not extensively reported in the available literature, data from related styrylalanine derivatives can provide a basis for understanding its behavior. For instance, ¹H NMR analysis of racemic styrylalanine reveals characteristic signals for the aromatic protons of the phenyl ring, typically observed as multiplets in the range of 7.24-7.51 ppm. The protons of the vinyl group and the α-carbon also exhibit distinct chemical shifts and coupling constants that are sensitive to their dihedral angles and, by extension, the molecular conformation.

In this compound, the presence of the Boc group introduces a prominent singlet in the upfield region of the ¹H NMR spectrum, typically around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The dicyclohexylamine (B1670486) moiety would present a complex set of overlapping multiplets for the cyclohexyl ring protons.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in mapping the through-space proximities between protons. For example, NOE correlations between the α-proton of the alanine (B10760859) backbone and the vinyl protons of the styryl side chain could help define the preferred orientation of the side chain relative to the backbone. Similarly, NOEs between the Boc group protons and the amino acid backbone would shed light on the rotational state around the N-Cα bond.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | Proton | Typical Chemical Shift (ppm) |

| Phenyl | Aromatic | 7.20 - 7.60 |

| Vinyl | C=CH | 6.00 - 6.80 |

| Alanine Backbone | α-CH | 4.00 - 4.50 |

| Alanine Backbone | β-CH₂ | 2.50 - 3.00 |

| Boc Group | (CH₃)₃ | 1.30 - 1.50 |

| DCHA | Cyclohexyl | 1.00 - 2.20 |

Note: These are estimated ranges based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are exquisitely sensitive to the stereochemistry of a molecule. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is directly related to its absolute configuration and conformation.

For this compound, the D-configuration at the α-carbon is a critical stereochemical feature. CD spectroscopy can be employed to verify this assignment. The electronic transitions associated with the phenyl chromophore of the styryl group and the carbonyl chromophore of the Boc-protected carboxyl group are expected to give rise to distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are dependent on the spatial arrangement of these chromophores relative to the chiral center. By comparing the experimental CD spectrum with that of known standards or with spectra predicted from theoretical calculations, the absolute configuration can be unequivocally confirmed. The stereochemistry of related compounds has been shown to be crucial for their biological activity, highlighting the importance of such verification. nih.gov

Computational Approaches to Molecular Conformation

In conjunction with experimental data, computational chemistry offers a powerful lens through which to explore the conformational landscape of molecules, providing detailed energetic and geometric information that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state geometries and relative energies of different conformers of a molecule with a good balance of accuracy and computational cost.

A systematic conformational search for this compound using DFT would involve rotations around key single bonds, such as the Cα-Cβ bond of the side chain and the N-Cα and Cα-C' bonds of the backbone. For each starting geometry, a geometry optimization would be performed to find the nearest local energy minimum. This process would yield a set of low-energy conformers and their relative stabilities. Such calculations would likely reveal that the trans-conformation of the styryl double bond is energetically favored and that specific staggered conformations around the Cα-Cβ bond are preferred to minimize steric hindrance.

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms of the system, MD simulations can explore the conformational landscape and reveal the flexibility of the molecule.

An MD simulation of this compound in a solvent box would illustrate the transitions between different conformational states and the timescales on which these transitions occur. This would provide a more complete understanding of the molecule's behavior in solution than static models alone. The results of MD simulations can be used to generate Ramachandran-like plots for the backbone dihedral angles (φ and ψ), showing the accessible conformational space. Such simulations have been employed to study the conformational interconversions of amino acid derivatives, providing insights into the energy barriers between different conformers. nih.gov

Intermolecular Interactions and Supramolecular Organization

In the solid state, the conformation of this compound is influenced not only by intramolecular forces but also by intermolecular interactions that dictate the crystal packing. X-ray crystallography is the definitive technique for determining the solid-state structure.

Role of the DCHA Counterion in Crystal Packing and Self-Assembly

The dicyclohexylammonium (B1228976) (DCHA) counterion plays a pivotal role in the crystallization and supramolecular organization of Boc-D-Styrylalanine. N-protected amino acids, particularly those with oily or non-crystalline free acid forms, are often converted to their DCHA salts to yield stable, crystalline solids that are easier to handle and purify. thieme-connect.debachem.com The primary interaction governing the formation of the salt is the ionic bond between the negatively charged carboxylate group of the amino acid and the positively charged ammonium (B1175870) group of the DCHA. atamanchemicals.com

While a specific crystal structure for this compound is not publicly available, analysis of similar Boc-protected amino acid DCHA salts reveals common packing motifs. For instance, the crystal structure of a Boc-protected beta-methylphenylalanine DCHA salt was successfully determined, highlighting the utility of this salt formation in obtaining crystals suitable for X-ray diffraction. nih.gov The general principle involves the segregation of hydrophobic and hydrophilic regions. The nonpolar cyclohexyl rings of DCHA and the styryl and Boc groups of the amino acid derivative likely form hydrophobic domains, while the carboxylate-ammonium salt bridge and other potential hydrogen bond donors and acceptors form hydrophilic regions. This amphiphilic nature can drive the self-assembly into higher-order structures, such as nanorods or fibers, a phenomenon observed in various amino acid derivatives. rsc.orgnih.gov

The self-assembly process is a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking of the styryl groups, and van der Waals forces. The DCHA counterion is not merely a spectator; its size and shape are integral to the steric and energetic factors that favor a particular packing arrangement over others.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Boc-D-Styrylalanine DCHA Salt | 261380-19-2 | C28H44N2O4 | 472.66 | White powder |

| Boc-D-Nva(5-phenyl)-OH DCHA | 156130-68-6 | C28H46N2O4 | 474.7 | Not specified |

| Boc-D-Met-OH DCHA Salt | 61315-59-1 | C22H42N2O4S | 430.6 | Not specified |

This table presents data for Boc-D-Styrylalanine DCHA and structurally related compounds to provide context for its physical properties. peptide.comnih.gov

Analysis of Hydrogen Bonding Networks and Their Influence on Stereochemical Stability

Hydrogen bonding is a dominant force in the solid-state structure of this compound, profoundly influencing its conformational stability and the preservation of its stereochemistry. The primary and most robust hydrogen bond is the salt bridge formed between the carboxylate (COO⁻) of the styrylalanine and the ammonium group (NH₂⁺) of the DCHA. This interaction involves two strong hydrogen bonds from the ammonium protons to the carboxylate oxygens.

Beyond this central interaction, other hydrogen bonds contribute to a comprehensive network. The N-H group of the Boc-protected amine is a hydrogen bond donor, and the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor. These groups can form intermolecular hydrogen bonds, linking adjacent amino acid molecules into chains or sheets. Such networks are fundamental in stabilizing secondary structures in peptides and proteins and play a similar role in the crystal lattice of protected amino acids. scispace.com

The stereochemical stability of the α-carbon is enhanced by this rigid, hydrogen-bonded network. By locking the molecule into a defined conformation within the crystal lattice, the network restricts rotational freedom around key single bonds, thereby minimizing the risk of racemization. The D-configuration of the styrylalanine, which corresponds to an (R)-configuration at the α-carbon, is thus maintained. The formation of stable, crystalline DCHA salts is a common strategy to prevent the epimerization of optically active amino acids. wiley-vch.degoogle.com

While specific hydrogen bond distances and angles for this compound are not available without a crystal structure, data from other N-protected amino acid DCHA salts can provide representative values.

Table 2: Representative Hydrogen Bond Interactions in Amino Acid Salts

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) (Typical Range) | Type of Interaction | Significance |

| N⁺-H (DCHA) | O⁻-C (Carboxylate) | 2.6 - 2.8 | Charge-assisted hydrogen bond | Primary salt bridge, key for crystal packing |

| N-H (Boc-amine) | O=C (Boc-carbonyl) | 2.8 - 3.1 | Intermolecular hydrogen bond | Stabilizes supramolecular structure |

| N-H (Boc-amine) | O⁻-C (Carboxylate) | 2.8 - 3.2 | Intermolecular hydrogen bond | Contributes to network stability |

This table provides typical ranges for hydrogen bond distances observed in similar compounds and is for illustrative purposes.

The intricate web of hydrogen bonds, orchestrated by the DCHA counterion and the inherent functionalities of the Boc-protected amino acid, is therefore the cornerstone of the compound's solid-state structure. It not only dictates the crystal packing and potential for self-assembly but also safeguards the stereochemical fidelity of the chiral center, which is paramount for its intended use in stereospecific synthesis.

Reaction Mechanisms and Chemical Reactivity of Boc D Styrylalanine Dcha

Mechanisms of Boc Deprotection in Diverse Chemical Environments

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis, prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.

The most common method for the deprotection of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. researchgate.net The generally accepted mechanism proceeds through a series of steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.com

Fragmentation: The protonated carbamate cleaves to form a stable tert-butyl cation and a transient carbamic acid. commonorganicchemistry.com

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine of D-styrylalanine. commonorganicchemistry.com

Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a TFA or hydrochloride salt). commonorganicchemistry.com

The kinetics of this reaction can be complex. Studies on the HCl-catalyzed deprotection of other Boc-protected amines have revealed a second-order dependence on the acid concentration. nih.gov This suggests a mechanism involving a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation. nih.gov The rate of deprotection is influenced by the acid strength, its concentration, the solvent, and the temperature.

Selectivity is a key consideration, especially given the presence of the styryl group's alkene, which could be susceptible to acid-catalyzed side reactions. While the Boc group is highly acid-sensitive, harsh conditions (e.g., prolonged exposure to very strong acids) could potentially lead to polymerization or other reactions at the styryl double bond. Therefore, carefully controlled conditions, such as using 25-50% TFA in dichloromethane (DCM) at room temperature for a short duration, are typically employed to ensure selective removal of the Boc group while preserving the integrity of the styryl moiety. commonorganicchemistry.com The tert-butyl cation generated during deprotection is electrophilic and can cause side reactions like the alkylation of sensitive residues (e.g., tryptophan or methionine). acsgcipr.org In the case of styrylalanine, this cation could potentially alkylate the electron-rich aromatic ring, although the use of scavengers like anisole or thioanisole can mitigate this risk. acsgcipr.org

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Key Characteristics |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Fast and efficient; volatile byproducts are easily removed. commonorganicchemistry.com |

| Hydrogen Chloride (HCl) | 1-4 M in Dioxane or Ethyl Acetate (B1210297) | Common alternative to TFA, particularly in solid-phase synthesis. |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in t-BuOAc/CH₂Cl₂ | Strong acid, requires careful control. researchgate.net |

| Phosphoric Acid (H₃PO₄) | Aqueous, in THF | Considered a milder, environmentally benign option. organic-chemistry.org |

To avoid the use of strong acids, which may be incompatible with other sensitive functional groups in a complex molecule, several alternative deprotection strategies have been developed. These methods often offer enhanced selectivity.

Lewis Acids: Reagents like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage under non-protic conditions. organic-chemistry.org This can be particularly useful for selectively deprotecting secondary amines in the presence of primary Boc-protected amines.

Thermolysis: The Boc group can be removed by heating, typically at temperatures above 150°C. reddit.com This method is often performed in a high-boiling solvent like dioxane/water and avoids acidic or basic reagents entirely, though it is unsuitable for thermally sensitive substrates. reddit.com

Neutral/Catalytic Conditions: A variety of milder, more selective reagents have been reported.

Oxalyl chloride in methanol (B129727) provides a mild method for deprotection at room temperature, which has been shown to be effective even when traditional acid-mediated protocols fail due to ester cleavage or other side reactions. nih.gov

Boiling water has been reported as a neutral, catalyst-free medium for Boc deprotection, where water is proposed to act as a dual acid/base catalyst at elevated temperatures. nih.gov

Iodine in catalytic amounts has been used for solvent-free deprotection, offering a clean and efficient alternative. nih.gov

Silica gel can also effect the deprotection of N-Boc groups, particularly for thermally sensitive heterocycles, often by heating in a non-polar solvent like toluene. researchgate.netnih.gov

These alternative methods provide a valuable toolkit for chemists, allowing for the selective unmasking of the amine in Boc-D-Styrylalanine-DCHA in the presence of other acid-labile groups.

Reactivity of the Styryl Moiety in Organic Transformations

The styryl side chain, consisting of a vinyl group attached to a phenyl ring, is a versatile functional handle for a wide range of organic transformations. Its reactivity is centered on the alkene double bond and the aromatic ring.

The carbon-carbon double bond of the styryl group is electron-rich and readily undergoes electrophilic addition reactions. Examples include:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the double bond to afford Boc-D-phenylalanine derivatives.

Halogenation: Reaction with electrophilic halogens (e.g., Br₂) would lead to the corresponding di-halo adduct.

Aziridination: Direct electrophilic nitrogen transfer reagents can react with the alkene to form N-H aziridines, which are valuable synthetic intermediates. acs.orgacs.org

While less common for simple styrenes, the double bond can also participate in nucleophilic additions if activated by an appropriate electron-withdrawing group. For instance, in a peptide context, related α,β-unsaturated amino acid side chains (like acrylamides) can undergo Michael additions with nucleophilic residues such as cysteine. nih.govnih.gov

The phenyl ring of the styryl moiety can be further functionalized using powerful transition metal-catalyzed cross-coupling reactions. wikipedia.org This typically requires prior installation of a halide (Br, I) or triflate (OTf) group on the aromatic ring. Once functionalized, Boc-D-styrylalanine derivatives can serve as building blocks for complex molecular architectures.

Prominent palladium-catalyzed cross-coupling reactions applicable here include:

Suzuki Coupling: Reaction of an aryl halide/triflate with an organoboron reagent (e.g., a boronic acid or ester).

Stille Coupling: Coupling with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org

Heck Coupling: Reaction with an alkene to form a new, more substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne.

Hiyama Coupling: Utilizes an organosilicon compound, such as an arylsilanolate, as the nucleophilic partner, often under mild, fluoride-free conditions. nih.govorganic-chemistry.org

These reactions provide a robust strategy for modifying the periphery of the styrylalanine side chain, enabling the synthesis of novel probes, labeled peptides, or molecules with altered steric and electronic properties. nih.govacs.org

Table 2: Representative Cross-Coupling Reactions for Aromatic Functionalization

| Reaction Name | Coupling Partners | Catalyst (Typical) | Key Feature |

| Suzuki | Ar-X + Ar'-B(OH)₂ | Pd(PPh₃)₄ | Wide availability of boronic acids; generally low toxicity. |

| Stille | Ar-X + Ar'-SnR₃ | Pd(PPh₃)₄ | High functional group tolerance. wikipedia.org |

| Heck | Ar-X + Alkene | Pd(OAc)₂ | Forms C(sp²)-C(sp²) bonds with alkenes. |

| Hiyama | Ar-X + Ar'-Si(OR)₃ | Pd catalyst | Utilizes stable and less toxic organosilicon reagents. organic-chemistry.org |

(Note: Ar-X represents the aryl halide/triflate on the styryl ring)

Carboxyl Group Activation and Peptide Bond Formation Mechanisms

Before this compound can be used in peptide synthesis, two preliminary steps are necessary: liberation of the free carboxylic acid from its dicyclohexylamine (B1670486) (DCHA) salt, typically by an acid wash followed by extraction, and deprotection of the N-terminal amine of the coupling partner.

Once the free acid is obtained, the carboxyl group must be activated to facilitate nucleophilic attack by the amino group of another amino acid, forming a peptide bond. peptide.com Direct condensation is inefficient; therefore, coupling reagents are employed. libretexts.org

A widely used class of coupling reagents is carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). peptide.comcreative-peptides.com The mechanism generally involves:

Activation: The carboxylate oxygen of Boc-D-Styrylalanine attacks the central carbon of the carbodiimide. creative-peptides.com

Formation of O-Acylisourea Intermediate: This produces a highly reactive O-acylisourea intermediate. creative-peptides.com

Nucleophilic Attack: The free amino group of the incoming amino acid attacks the carbonyl carbon of the activated intermediate. This forms the new peptide bond and releases dicyclohexylurea (DCU) as a byproduct. creative-peptides.com

A significant side reaction during this process is racemization at the alpha-carbon of the activated amino acid. bachem.com To suppress this, additives like 1-hydroxybenzotriazole (HOBt) are frequently included. bachem.comcreative-peptides.com In the presence of HOBt, the O-acylisourea intermediate is rapidly converted into a less reactive but more selective HOBt-active ester. creative-peptides.comyoutube.com This active ester then reacts cleanly with the amine component, minimizing racemization and improving coupling efficiency. bachem.comyoutube.com Other uronium/phosphonium salt reagents like HBTU, HATU, and PyBOP operate via a similar principle of forming activated ester intermediates. peptide.combachem.com

In-depth Study of Coupling Reagent Interactions and Efficiency

The formation of an amide bond is a critical step in peptide synthesis, requiring the activation of the carboxylic acid of an amino acid to facilitate its reaction with an amine. For this compound, the carboxylic acid is protected as a dicyclohexylammonium (B1228976) (DCHA) salt, which enhances its stability. Prior to coupling, the free carboxylic acid must be liberated, typically through a mild acidic workup. The choice of coupling reagent is paramount for achieving high efficiency and optical purity.

The interaction between the coupling reagent and the carboxylic acid of Boc-D-Styrylalanine involves the formation of a highly reactive intermediate. The efficiency of this process is influenced by the reagent type, reaction conditions, and the steric hindrance posed by the bulky styryl side chain. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) react with the carboxyl group to form an O-acylisourea intermediate. peptide.com This intermediate is highly reactive but is also susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently used. peptide.com These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to racemization. peptide.com

Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency and rapid reaction times. peptide.com They convert the carboxylic acid into a benzotriazolyl active ester. bachem.com PyBOP is often preferred over its predecessor, BOP, because its byproducts are less hazardous. peptide.com

Aminium/Uronium Salts : Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to minimal epimerization. peptide.com HATU, which is based on HOAt, is particularly effective for coupling sterically hindered amino acids and for minimizing racemization due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety. peptide.com

The efficiency of these reagents with Boc-D-Styrylalanine is typically assessed by reaction yield, time, and the preservation of stereochemical integrity.

| Coupling Reagent | Additive | Base | Typical Reaction Time (h) | Typical Yield (%) | Epimerization Risk |

|---|---|---|---|---|---|

| DCC | HOBt | DIPEA | 6 - 12 | 85 - 92 | Low |

| DIC | HOBt | DIPEA | 6 - 12 | 88 - 94 | Low |

| PyBOP | - | DIPEA | 1 - 4 | >95 | Very Low |

| HBTU | - | DIPEA | 1 - 3 | >95 | Very Low |

| HATU | - | DIPEA | 0.5 - 2 | >97 | Extremely Low |

Note: Data are representative and can vary based on the specific amine substrate, solvent, and temperature.

Derivatization Strategies and Analogue Synthesis for Functional Diversification of Boc D Styrylalanine Dcha

The synthetic versatility of Boc-D-Styrylalanine-DCHA allows for extensive modification at its three primary functional regions: the styryl moiety, the α-amino group, and the carboxyl group. These derivatization strategies are crucial for creating a diverse library of analogues with tailored electronic, structural, and functional properties for various research applications.

Advanced Applications in Bioorganic and Materials Chemistry Research

Role in Peptide Synthesis Methodologies and Protein Engineering Research

The incorporation of non-natural amino acids like D-Styrylalanine is a cornerstone of modern protein engineering and peptide chemistry. It allows for the creation of molecules with enhanced stability, novel functions, and tailored therapeutic properties that are inaccessible when using only the 20 canonical amino acids.

Boc-D-Styrylalanine-DCHA is primarily designed for use in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). peptide.com SPPS is a foundational technique where a peptide chain is incrementally built on an insoluble polymer resin support. bachem.com The Boc group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during peptide bond formation. chempep.commasterorganicchemistry.com

The integration of Boc-D-Styrylalanine follows the standard Boc-SPPS cycle. The DCHA salt form enhances the compound's shelf-life and handling characteristics; the DCHA is removed during the standard activation step prior to coupling. The general protocol involves:

Resin Preparation: The synthesis begins with a suitable resin, such as a Merrifield or PAM resin, to which the first amino acid is anchored. chempep.com The resin is swelled in an appropriate solvent like Dichloromethane (DCM). du.ac.in

Deprotection: The acid-labile Boc group on the resin-bound amino acid is removed using a solution of Trifluoroacetic acid (TFA) in DCM. peptide.comchempep.com

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized to a free amine, typically with a hindered base like Diisopropylethylamine (DIEA). peptide.com

Coupling: The carboxylic acid of the incoming amino acid, in this case, Boc-D-Styrylalanine, is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and added to the resin to form a new peptide bond.

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the full peptide from the resin support and simultaneous removal of any side-chain protecting groups using a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). peptide.com

| Step | Reagents & Solvents | Purpose |

| 1. Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To remove the temporary Nα-Boc protecting group, exposing a free amine for the next coupling reaction. |

| 2. Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF | To neutralize the protonated amine (ammonium salt) formed during the acidic deprotection step. |

| 3. Coupling | Boc-D-Styrylalanine, Coupling Reagent (e.g., HBTU, DCC), DIEA in N,N-Dimethylformamide (DMF) | To activate the carboxyl group of Boc-D-Styrylalanine and facilitate the formation of a peptide bond with the resin-bound peptide chain. |

| 4. Washing | DMF, DCM, Isopropanol (IPA) | To remove unreacted reagents, byproducts, and solvents before proceeding to the next cycle. |

Table 1: Key Steps in a Typical Boc-SPPS Cycle for Incorporating Boc-D-Styrylalanine.

The true value of Boc-D-Styrylalanine lies in its use for designing peptides with novel properties. nih.gov The styryl side chain is structurally distinct from natural aromatic residues like phenylalanine and tryptophan, offering unique steric and electronic characteristics. Incorporating such residues can lead to peptides with:

Enhanced Proteolytic Stability: The unnatural D-configuration and the unique side chain can make the peptide resistant to degradation by proteases, which typically recognize L-amino acids. nih.gov

Modified Bioactivity: The styryl group can engage in different binding interactions (e.g., π-π stacking) within a receptor pocket compared to natural amino acids, potentially increasing binding affinity or altering selectivity. jpt.com

Novel Structural Scaffolds: The rigid nature of the styryl group can be used to build unique three-dimensional peptide architectures.

Furthermore, Boc-D-Styrylalanine is a valuable component for constructing peptide libraries . youtube.com These libraries, containing thousands to millions of different peptide sequences, are screened to identify new drug leads or biological tools. nih.gov By including non-natural amino acids, the chemical diversity of these libraries is vastly expanded, increasing the probability of discovering peptides with high affinity and specificity for a given biological target. nih.gov

| Feature | Phenylalanine | Tryptophan | D-Styrylalanine |

| Side Chain | Benzyl (B1604629) | Indolylmethyl | Styryl |

| Aromatic System | Single Phenyl Ring | Fused Indole Ring | Phenyl Ring conjugated with a double bond |

| Key Interactions | Hydrophobic, π-π stacking | Hydrophobic, π-π stacking, H-bond donor (indole N-H) | Extended π-conjugation, π-π stacking, potential for photo-isomerization |

| Conformational Flexibility | Relatively flexible (rotation around Cα-Cβ and Cβ-Cγ bonds) | Relatively flexible | More restricted due to the Cβ=Cγ double bond |

| Stereochemistry | L-configuration (natural) | L-configuration (natural) | D-configuration (unnatural) |

Table 2: Comparison of D-Styrylalanine with Natural Aromatic Amino Acids.

Most short peptides are highly flexible in solution, which is entropically unfavorable for binding to a receptor. Introducing conformational constraints can lock a peptide into its "bioactive" conformation, thereby increasing its potency and selectivity. nih.gov The styryl group of D-Styrylalanine is an effective tool for inducing such constraints. The planarity of the vinylbenzene moiety and the steric bulk of the side chain can significantly limit the rotational freedom of the peptide backbone, influencing the key dihedral angles (φ and ψ). mdpi.com By strategically placing D-Styrylalanine within a peptide sequence, researchers can stabilize specific secondary structures like β-turns or helical motifs, which are often crucial for biological activity. nih.gov This approach is fundamental to structure-activity relationship (SAR) studies, as it helps to define the precise three-dimensional shape required for a peptide to interact with its target.

Contributions to Proteomics Research and Peptide Labeling Techniques

In proteomics, researchers study the entire set of proteins in a biological system. Synthetic peptides containing unique amino acids like D-Styrylalanine serve as critical tools for quantification and for probing protein interactions.

Quantitative proteomics relies heavily on mass spectrometry (MS) to determine the relative or absolute amounts of proteins in complex samples. nih.gov A leading strategy involves the use of stable isotope-labeled peptides as internal standards. jpt.com These synthetic peptides are chemically identical to their natural counterparts but are heavier due to the incorporation of isotopes like ¹³C, ¹⁵N, or ²H (deuterium). washington.edu

Boc-D-Styrylalanine can be synthesized to contain one or more stable isotopes. For example, the phenyl ring can be synthesized using ¹³C₆-benzene, or deuterium (B1214612) atoms can be placed at specific positions. When a peptide containing this "heavy" styrylalanine is added to a biological sample, it co-elutes with the "light" (natural) version during chromatography but is resolved as a distinct peak in the mass spectrometer. nih.gov The ratio of the peak intensities provides a highly accurate quantification of the target peptide. This technique is invaluable for biomarker discovery and for studying changes in protein expression under different conditions.

| Isotopic Label | Location on Styrylalanine | Mass Increase (Da) | Application |

| Deuterium (²H) | Phenyl Ring (e.g., D₅) | +5 | Quantitative Proteomics (MS¹) |

| Carbon-13 (¹³C) | Phenyl Ring (e.g., ¹³C₆) | +6 | Quantitative Proteomics, Metabolic Flux Analysis |

| Carbon-13 (¹³C) | Alanine (B10760859) Backbone (e.g., ¹³C₃) | +3 | Quantitative Proteomics |

| Nitrogen-15 (¹⁵N) | Amine Group (¹⁵N₁) | +1 | Quantitative Proteomics |

Table 3: Potential Isotope Labeling Schemes for Boc-D-Styrylalanine and Corresponding Mass Shifts.

Identifying the specific protein target of a drug or bioactive molecule is a major challenge in chemical biology. Photoaffinity labeling is a powerful technique used to covalently trap and identify binding partners. nih.gov This method involves a "probe" molecule that contains a photoreactive group, which, upon activation by UV light, forms a covalent bond with any nearby molecules, including its protein receptor. mdpi.com

While the styryl group itself is not a classical photoreactive moiety, the D-Styrylalanine scaffold is an excellent platform for creating sophisticated chemical probes. nih.gov

Bioconjugation Chemistry with this compound

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. The incorporation of unnatural amino acids like styrylalanine into peptides and proteins allows for the introduction of unique chemical handles that can be selectively modified.

Site-specific conjugation is crucial for creating homogeneous and well-defined bioconjugates, ensuring reproducibility and optimal biological activity. The styryl group of Boc-D-Styrylalanine provides a target for such precise modifications. Various chemical strategies can be employed to achieve site-specific conjugation to biomolecules containing a styrylalanine residue.

| Conjugation Strategy | Reagent/Reaction Type | Resulting Linkage | Key Features |

| Thiol-ene "Click" Reaction | Thiol-containing molecules (e.g., cysteine-containing peptides, thiol-modified probes) | Thioether bond | High efficiency, proceeds under mild, often physiological conditions. |

| Diels-Alder Cycloaddition | Diene-containing molecules | Cyclohexene adduct | Forms a stable C-C bond, highly specific. |

| Photochemical Reactions | UV light in the presence of suitable reactants | Various C-C or C-heteroatom bonds | Spatiotemporal control over the conjugation reaction. |

| Oxidative Cleavage and Functionalization | Oxidizing agents (e.g., ozone, potassium permanganate) followed by reaction with nucleophiles | Aldehyde/Carboxylic acid followed by various linkages | Allows for further diverse functionalization. |

These strategies enable the precise attachment of a wide array of functionalities to a peptide or protein at the location of the styrylalanine residue. This can include fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties, or cytotoxic drugs for targeted cancer therapy.

Bio-orthogonal ligation refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The styryl group of styrylalanine can participate in such reactions, allowing for the construction of complex molecular assemblies in a biological context. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a prominent example of a bio-orthogonal reaction. While styrylalanine itself is not a typical dienophile for the most rapid IEDDA reactions with tetrazines, its alkene functionality can be chemically modified to install more reactive dienophiles, or it can participate in other types of bio-orthogonal "click" chemistry reactions.

The development of novel ligation methods involving styrylalanine derivatives is an active area of research. The goal is to expand the toolbox of bio-orthogonal reactions, enabling multi-component labeling and the construction of increasingly complex and functional biomolecular architectures.

Design of Novel Chemical Entities for Academic Drug Discovery Research

The incorporation of unnatural amino acids is a well-established strategy in drug discovery to enhance the properties of peptide-based drug candidates. This compound serves as a building block for introducing the styrylalanine moiety into peptide sequences.

The styryl group of styrylalanine can significantly influence the pharmacological properties of a peptide. Its rigid, planar structure can impose conformational constraints on the peptide backbone, potentially leading to a more stable and bioactive conformation. Furthermore, the aromatic and hydrophobic nature of the styryl group can enhance binding affinity to target receptors and improve metabolic stability by sterically hindering protease cleavage.

In lead optimization, the styryl group can be systematically modified to probe structure-activity relationships. For instance, substitution on the phenyl ring can alter electronic properties, hydrophobicity, and steric bulk, providing a means to fine-tune the biological activity and pharmacokinetic profile of a peptide drug candidate.

| Modification of Styrylalanine | Potential Impact on Peptide Properties |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | May alter electronic interactions with the target receptor. |

| Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) | Can influence hydrogen bonding and overall polarity. |

| Introduction of bulky substituents | Can enhance steric hindrance to proteolysis and probe binding pocket size. |

| Conversion to a saturated phenylethyl group | Removes rigidity and planarity, used to assess the importance of the double bond. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. The incorporation of styrylalanine into a series of peptide analogs allows for systematic SAR exploration.

By synthesizing and testing a library of peptides where the styrylalanine position and its substituents are varied, researchers can identify key structural features required for optimal activity. This information is invaluable for the rational design of more potent and selective therapeutic agents. For example, a study on styrylquinoline derivatives has highlighted the importance of substitutions on the styryl moiety for various biological activities. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly of Functional Materials

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Peptides are excellent building blocks for supramolecular assembly due to their ability to form well-defined secondary structures and engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

The incorporation of styrylalanine into peptide sequences can significantly influence their self-assembly properties. The planar and aromatic nature of the styryl group can promote π-π stacking interactions, which are a key driving force for the self-assembly of many aromatic peptide derivatives. nih.govd-nb.inforesearchgate.net This can lead to the formation of ordered nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govd-nb.inforesearchgate.net

These self-assembled materials have potential applications in various fields:

Biomaterials for Tissue Engineering: Self-assembling peptide hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.

Drug Delivery Vehicles: Nanostructures formed from styrylalanine-containing peptides could encapsulate therapeutic agents for controlled and targeted release.

Organic Electronics: The π-conjugated system of the styryl group suggests potential for creating self-assembling materials with interesting electronic and photophysical properties.

Research in this area explores how the sequence and structure of styrylalanine-containing peptides can be rationally designed to control the morphology and properties of the resulting supramolecular assemblies, paving the way for the development of novel functional materials.

Rational Design of Self-Assembling Peptide Amphiphiles and Hydrogels

The rational design of self-assembling materials hinges on programming molecular recognition and interaction into the constituent building blocks. Boc-D-Styrylalanine, as an amphiphilic molecule, possesses both a hydrophobic character (Boc group and styryl side chain) and a potential for hydrogen bonding (amide and carboxyl groups), making it a candidate for forming peptide amphiphiles (PAs). PAs are a class of molecules that typically consist of a hydrophobic tail and a hydrophilic peptide headgroup, which can self-assemble into various nanostructures in aqueous environments. wikipedia.orgnih.gov

The self-assembly process is driven by a delicate balance of non-covalent forces. The hydrophobic alkyl chains or, in this case, the Boc and styryl groups, collapse to minimize contact with water, while the peptide segments can form intermolecular hydrogen bonds, often leading to the formation of β-sheet structures. nih.govnih.gov Aromatic interactions, specifically π–π stacking between the styryl groups, are expected to play a significant role in directing the assembly and enhancing the stability of the resulting nanostructures. nih.govnih.gov

Hydrogels, which are three-dimensional networks of cross-linked polymers capable of holding large amounts of water, can be formed from the entanglement of self-assembled peptide nanofibers. The gelation process can often be triggered by environmental cues such as a change in pH or the presence of ions, which modulate the electrostatic interactions and solubility of the peptide amphiphiles. wikipedia.orgresearchgate.net While specific studies on this compound are not prevalent, research on analogous N-terminally protected aromatic amino acids provides a framework for its potential behavior. For instance, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acids are well-known for their ability to form hydrogels. nih.govnih.govacs.orgnih.gov The aromatic Fmoc group drives self-assembly through π-π stacking, leading to the formation of nanofibers that subsequently form a hydrogel matrix. nih.gov

Below is a table illustrating how modifications to peptide amphiphile design, based on principles from related systems, can influence hydrogel properties.

| Peptide Amphiphile Component | Design Principle | Expected Impact on Hydrogel Properties |

| Hydrophobic Group | Increasing hydrophobicity (e.g., longer alkyl chain, bulky aromatic group like styryl) | Lower critical aggregation concentration (CAC); potentially increased mechanical stiffness of the hydrogel. researchgate.net |

| Peptide Sequence | Incorporating β-sheet forming residues (e.g., alternating hydrophobic/hydrophilic amino acids) | Promotes nanofiber formation and enhances hydrogel stability through hydrogen bonding. nih.gov |

| Charged Residues | Inclusion of ionizable amino acids (e.g., Lysine, Aspartic Acid) | Confers pH-responsiveness; gelation can be triggered by pH changes that screen charge repulsion. rsc.orgosti.gov |

| Aromatic Side Chains | Presence of groups like Phenylalanine or Styrylalanine | Enhances self-assembly via π-π stacking, contributing to the rigidity and thermal stability of the gel. nih.govresearchgate.net |

This table is based on established principles of peptide amphiphile and hydrogel design from the scientific literature.

Hierarchical Assembly of Nanostructures for Advanced Biomaterials Research

Hierarchical self-assembly refers to the process where molecules spontaneously organize into well-defined nanostructures, which in turn can assemble into larger, more complex architectures. This bottom-up approach is fundamental to creating advanced biomaterials that mimic the complexity of natural biological systems. nih.gov

The molecular structure of Boc-D-Styrylalanine is conducive to forming a variety of nanostructures. The interplay between hydrogen bonding of the peptide backbone, π-π stacking of the styryl groups, and hydrophobic interactions of the Boc group can lead to the formation of nanofibers, nanoribbons, nanotubes, or nanovesicles. acs.orgnih.govrsc.org The specific morphology is often dictated by factors such as solvent conditions, temperature, and the concentration of the assembling molecule. chemrxiv.org

For example, studies on diphenylalanine and its derivatives have shown that these simple dipeptides can form nanotubes, vesicles, and fibrils. rsc.org Similarly, Fmoc-protected amino acids have been observed to form nanofibers that can be transformed into nanoparticles by co-assembling with other amino acid derivatives. acs.org These peptide-based nanostructures are of significant interest for biomedical applications, including tissue engineering, drug delivery, and regenerative medicine, due to their biocompatibility and chemical versatility. nih.govdovepress.com They can serve as scaffolds for cell culture or as carriers for therapeutic agents. dovepress.comnih.gov

The following table summarizes research findings on nanostructure formation from analogous self-assembling aromatic amino acid systems.

| Self-Assembling Molecule | Observed Nanostructures | Primary Driving Forces | Potential Application |

| Fmoc-Phenylalanine | Nanofibers, Hydrogels | π-π stacking, Hydrogen bonding | Cell Scaffolding nih.govnih.gov |

| Diphenylalanine (FF) | Nanotubes, Nanovesicles | Aromatic stacking, Hydrogen bonding | Drug Encapsulation rsc.org |

| Triphenylalanine (FFF) | Nanospheres, Nanorods | Aromatic stacking, Hydrophobic interactions | Bio-nanomaterials rsc.org |

| Smoc-Amino Acids | Nanosheets, Nanoribbons, Nanotubes | π-π stacking, β-sheet formation | Biocompatible Materials nih.govnih.gov |

This interactive data table is compiled from research on various N-terminally protected aromatic amino acids, illustrating the principles applicable to Boc-D-Styrylalanine.

Development of Optically Active and Responsive Materials

Chirality is a fundamental property of biological molecules, and the incorporation of chiral building blocks like D-amino acids into materials can impart unique optical properties. nih.gov Materials that interact with polarized light are known as optically active materials. msu.edu The D-configuration of styrylalanine in this compound makes it a chiral building block. When these chiral molecules self-assemble into ordered supramolecular structures, the chirality can be amplified from the molecular to the macroscopic level, resulting in materials with significant chiroptical responses, such as circular dichroism (CD). researchgate.net

The phenomenon of optical activity arises from the differential interaction of a chiral substance with left- and right-circularly polarized light. msu.eduarxiv.org In the context of self-assembled materials, the organized arrangement of chiral monomers can lead to a supramolecular chirality that is distinct from that of the individual molecules. This has been observed in peptide-conjugated nanoparticles and thin films of amino acids. researchgate.netnih.gov

Furthermore, the styryl group within the molecule contains a conjugated π-system, which can impart photoresponsive properties. Such chromophores can undergo photochemical reactions or changes in conformation upon light irradiation, potentially leading to materials whose properties (e.g., assembly/disassembly, optical response) can be controlled with light. The development of such optically responsive materials is a key area of research, with potential applications in sensing, data storage, and controlled drug release. researchgate.net For instance, systems have been developed where light irradiation triggers luminescence in hydrogels formed by the co-assembly of aromatic amino acids. researchgate.net

The specific rotation [α] is a fundamental measure of a compound's optical activity. While the specific value for this compound requires experimental determination, the expected optical properties can be inferred from general principles.

| Property | Principle | Relevance to Boc-D-Styrylalanine |

| Molecular Chirality | The presence of a stereocenter (the α-carbon of the D-amino acid). | The molecule is inherently chiral and will rotate plane-polarized light. msu.edu |

| Supramolecular Chirality | Hierarchical assembly of chiral molecules can amplify chiroptical effects. | Self-assembled nanostructures of Boc-D-Styrylalanine would be expected to exhibit a strong circular dichroism (CD) signal. researchgate.net |

| Optical Responsiveness | The styryl group is a chromophore that can absorb light. | Potential for creating photo-responsive materials where light could trigger changes in structure or function. researchgate.net |

| Dual-Optical Response | Combination of chirality and a fluorophore/chromophore. | Could be used in dual-response systems for chiral recognition or sensing applications. rsc.org |

This table outlines the expected optical properties based on the chemical structure of Boc-D-Styrylalanine and established principles in materials science.

Theoretical and Computational Investigations of Boc D Styrylalanine Dcha Reactivity and Selectivity

Elucidation of Reaction Pathways and Transition States for its Synthesis and Transformation

The synthesis and transformation of Boc-D-Styrylalanine-DCHA involve a series of chemical steps, each with its own reaction pathway and associated energy profile. Computational methods, particularly quantum mechanics (QM), are instrumental in mapping out these pathways and identifying the crucial transition states that govern the reaction rates. researchgate.netmdpi.comnih.govnih.gov

Theoretical studies on the reactivity of related organic molecules have demonstrated the utility of Density Functional Theory (DFT) and other high-level ab initio methods in elucidating reaction mechanisms. nih.govnih.gov For the synthesis of this compound, computational chemists can model the entire reaction sequence, from the starting materials to the final product. This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products along the reaction coordinate.

Key areas of investigation include:

Transition State Analysis: The transition state is a high-energy, transient species that represents the bottleneck of a reaction. nih.gov Computational methods can precisely locate the geometry of the transition state and analyze its vibrational frequencies to confirm that it is a true saddle point on the potential energy surface. Understanding the structure of the transition state provides critical insights into the factors that influence the reaction rate and selectivity.

Solvent Effects: The choice of solvent can have a significant impact on reaction pathways and rates. Computational models can incorporate the effects of the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium. This allows for a more realistic simulation of the reaction conditions.

| Computational Method | Application in Studying this compound Synthesis | Information Gained |